molecular formula C12H15ClN2O2S2 B1406668 3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrochloride CAS No. 2034155-48-9

3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrochloride

Cat. No. B1406668
CAS RN: 2034155-48-9
M. Wt: 318.8 g/mol
InChI Key: WPFQFHZJIBTYET-UHFFFAOYSA-N
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Description

The compound “3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrochloride” is a chemical with the molecular formula C12H15ClN2O2S2 . It has a molecular weight of 318.83 .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C12H15ClN2O2S2. Unfortunately, specific details about the structure could not be found .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3 . Its boiling point is 495.4±45.0 °C at 760 mmHg . The vapour pressure is 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 76.3±3.0 kJ/mol . The flash point is 253.4±28.7 °C . The index of refraction is 1.773 . The molar refractivity is 68.5±0.5 cm3 . The polar surface area is 92 Å2 . The polarizability is 27.2±0.5 10-24 cm3 . The surface tension is 64.7±7.0 dyne/cm . The molar volume is 164.4±7.0 cm3 .

Scientific Research Applications

Antioxidant Applications

Thiazole derivatives have been recognized for their antioxidant properties. They can act as free radical scavengers, helping to protect cells from oxidative stress which is implicated in various diseases .

Analgesic and Anti-inflammatory Applications

This compound has potential analgesic and anti-inflammatory activities. It can be used in the development of new pain relief medications with possibly fewer side effects compared to traditional drugs .

Antimicrobial and Antifungal Applications

As a thiazole derivative, it may possess antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics and antifungal agents .

Antiviral Applications

Thiazoles have been studied for their antiviral activities, including against HIV. This compound could be part of research efforts to find new treatments for viral infections .

Diuretic Applications

Some thiazole compounds exhibit diuretic effects, which could be useful in treating conditions like hypertension by helping to remove excess fluid from the body .

Anticonvulsant Applications

Research has indicated that certain thiazole derivatives can have anticonvulsant effects, suggesting potential applications in the treatment of epilepsy and other seizure disorders .

Neuroprotective Applications

Thiazoles have shown neuroprotective activities, which could be beneficial in the development of treatments for neurodegenerative diseases .

Antitumor and Cytotoxic Applications

This compound may also have applications in cancer research due to the antitumor and cytotoxic activities observed in some thiazole derivatives, offering a pathway for the development of new anticancer drugs .

properties

IUPAC Name

3-(2-methylsulfanylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S2.ClH/c1-17-5-2-14-8-6-9-10(16-4-3-15-9)7-11(8)18-12(14)13;/h6-7,13H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFQFHZJIBTYET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCN1C2=CC3=C(C=C2SC1=N)OCCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrochloride
Reactant of Route 6
3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrochloride

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